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Compound of Interest

Compound Name: Nonanol, 9-fluoro-

Cat. No.: B1198897

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
9-fluoro-1-nonanol. Due to the limited availability of a complete public dataset for 9-fluoro-1-
nonanol, this guide also includes comparative data from its structural analog, 9-bromo-1-
nonanol, to provide valuable context and predictive insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 9-
fluoro-1-nonanol, tH, 3C, and °F NMR are all highly relevant.

'H NMR Spectroscopy

Data:
While a specific experimental spectrum for 9-fluoro-1-nonanol is not publicly available, the
expected chemical shifts can be predicted based on the structure. The terminal fluorine atom

will have the most significant deshielding effect on the adjacent methylene group (C9), with the
effect diminishing along the carbon chain.

Table 1: Predicted tH NMR Chemical Shifts for 9-Fluoro-1-nonanol
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Predicted Chemical Shift

Protons Multiplicity
(ppm)

H-1 ~3.6 Triplet

H-9 ~4.4 Triplet of triplets

H-2 to H-8 1.2-1.7 Multiplets

OH Variable Singlet (broad)

Experimental Protocol:

A typical *H NMR spectrum would be acquired by dissolving a ~5-10 mg sample of 9-fluoro-1-
nonanol in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCIs) or
dimethyl sulfoxide-de (DMSO-ds), containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The spectrum would be recorded on a 300, 400, or 500 MHz NMR spectrometer at
room temperature. Key acquisition parameters would include a 30° pulse width, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Data processing would involve
Fourier transformation, phase correction, and baseline correction.

3C NMR Spectroscopy

Data:
Similar to *H NMR, a complete experimental 133C NMR spectrum for 9-fluoro-1-nonanol is not
readily available. However, data for the closely related 9-bromo-1-nonanol can provide a useful

reference. The carbon directly attached to the fluorine (C9) is expected to show a large C-F
coupling constant.

Table 2: 13C NMR Chemical Shifts for 9-Bromo-1-nonanol
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Carbon Chemical Shift (ppm)
C1 62.9
Cc2 32.7
C3 25.6
C4 29.3
C5 28.7
C6 28.1
Cc7 32.8
C8 33.9
C9 34.0

Source: PubChem CID 108700

For 9-fluoro-1-nonanol, the chemical shift of C9 would be significantly different due to the
higher electronegativity of fluorine, and it would appear as a doublet due to one-bond C-F
coupling.

Experimental Protocol:

The sample preparation would be similar to that for tH NMR. The 3C NMR spectrum would be
acquired on the same spectrometer, typically with a proton-decoupling sequence. Important
parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number
of scans to achieve a good signal-to-noise ratio.

F NMR Spectroscopy

Data:

A SpectraBase entry confirms the existence of a 1°F NMR spectrum for 9-fluoro-1-nonanol[1].
While the specific chemical shift is not provided without an account, for a primary fluoroalkane,
the 1°F chemical shift is expected to be in the range of -215 to -225 ppm relative to CFCls. The
signal would likely appear as a triplet due to coupling with the adjacent protons on C9.
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Experimental Protocol:

19F NMR spectra can be recorded on a multinuclear NMR spectrometer. The sample
preparation is the same as for *H and 3C NMR. No special standard is typically needed as the
spectrometer's frequency is referenced internally.

Infrared (IR) Spectroscopy

Data:

An experimental IR spectrum for 9-fluoro-1-nonanol is not publicly available. However, the
spectrum is expected to show characteristic absorption bands for the O-H, C-H, and C-F
bonds.

Table 3: Predicted IR Absorptions for 9-Fluoro-1-nonanol

Functional Group Wavenumber (cm~—2) Intensity
O-H stretch 3200 - 3600 Strong, broad
C-H stretch (alkane) 2850 - 3000 Strong

C-O stretch 1050 - 1150 Strong

C-F stretch 1000 - 1100 Strong

Experimental Protocol:

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR
spectrometer. A small drop of the liquid sample is placed directly on the ATR crystal, and the
spectrum is recorded. Alternatively, a thin film of the liquid can be prepared between two salt
plates (e.g., NaCl or KBr). A background spectrum of the clean ATR crystal or empty salt plates
is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Data:
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The exact mass of 9-fluoro-1-nonanol is 162.141993 g/mol for the molecular formula
CoH1oFO[1]. The mass spectrum would show the molecular ion peak (M*) at m/z 162.

Table 4: Predicted Key Fragments in the Mass Spectrum of 9-Fluoro-1-nonanol

m/z Fragment
162 M]*

144 [M - H20]*
133 [M - CH20H]*
45 [CH>=OH]*

Experimental Protocol:

A mass spectrum can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)
system. The sample, dissolved in a volatile solvent like dichloromethane or methanol, is
injected into the GC. The components are separated on a capillary column and then introduced
into the mass spectrometer. Electron ionization (El) at 70 eV is a common method for
generating fragments. The mass analyzer (e.g., a quadrupole) separates the ions based on
their mass-to-charge ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a compound like 9-fluoro-1-nonanol.
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Caption: Logical workflow for spectroscopic analysis.

This guide provides a framework for understanding the expected spectroscopic properties of 9-
fluoro-1-nonanol. While a complete, experimentally verified dataset is not currently in the public
domain, the information presented here, based on available data and established
spectroscopic principles, serves as a valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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